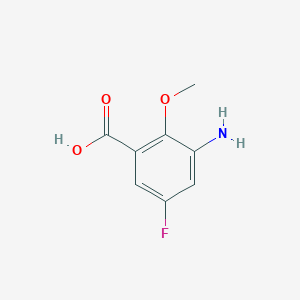

3-Amino-5-fluoro-2-methoxybenzoic acid

Description

Contextual Significance of Aminobenzoic Acid Derivatives in Organic Synthesis

Aminobenzoic acids are a class of organic compounds that possess both an amino group and a carboxylic acid group attached to a benzene (B151609) ring. This dual functionality makes them exceptionally versatile building blocks in organic synthesis and medicinal chemistry. nih.gov Para-aminobenzoic acid (PABA), for example, is a well-known starting material for the synthesis of folate and is used in various industrial applications, including the production of dyes and sunscreens. nih.gov

The true synthetic potential of aminobenzoic acid derivatives lies in their ability to serve as scaffolds for creating a diverse array of molecules with significant biological activities. researchgate.net The amino and carboxyl groups can be independently modified, allowing chemists to construct complex derivatives such as esters, amides, and Schiff bases. mdpi.com Researchers have leveraged this versatility to develop novel compounds with a wide spectrum of therapeutic potential, including anticancer, anti-Alzheimer's, antibacterial, antiviral, antioxidant, and anti-inflammatory properties. researchgate.net The structural adaptability of the aminobenzoic acid core provides a robust platform for generating new molecular entities aimed at various biological targets. nih.govresearchgate.net

Historical Development and Academic Relevance of Fluorinated and Methoxylated Aromatic Carboxylic Acids

The strategic incorporation of fluorine and methoxy (B1213986) groups into aromatic carboxylic acids represents a pivotal development in medicinal chemistry. The introduction of fluorine into organic molecules, a practice that gained significant traction in the mid-20th century, can profoundly alter a compound's physicochemical and pharmacokinetic properties. tandfonline.com Fluorine, being the most electronegative element, can enhance metabolic stability, increase membrane permeation, and improve binding affinity to target proteins. tandfonline.com Its small size allows it to mimic hydrogen atoms, yet its electronic effects can dramatically influence the reactivity and stability of the entire molecule. ajrconline.org The development of novel fluorination methods continues to be an active area of research, enabling the synthesis of unique fluorine-containing building blocks for pharmaceuticals and advanced materials. hokudai.ac.jpchemrxiv.org

Similarly, the methoxy group (–OCH₃) is a common feature in many pharmaceuticals. Its presence can influence a molecule's solubility, lipophilicity, and metabolic profile. The methoxy group can participate in hydrogen bonding as an acceptor and can alter the electronic nature of the aromatic ring, thereby modulating the molecule's interaction with biological receptors. Aromatic carboxylic acids containing methoxy groups, such as 2-Amino-5-Methoxybenzoic Acid, are recognized as important intermediates in pharmaceutical synthesis. archivemarketresearch.com The combined presence of fluorine and methoxy groups on a carboxylic acid scaffold offers a sophisticated strategy for fine-tuning molecular properties to achieve desired biological outcomes.

Overview of Current Research Trajectories and Academic Significance for 3-Amino-5-fluoro-2-methoxybenzoic Acid

While extensive research on 3-Amino-5-fluoro-2-methoxybenzoic acid itself is not widely detailed in public-domain literature, its academic significance is derived from its potential as a highly specialized chemical intermediate. Its unique substitution pattern—an activating amino group, an electron-withdrawing fluorine atom, and an electron-donating methoxy group—provides a chemically rich scaffold for constructing complex, high-value molecules.

The research trajectory for this compound is likely focused on its use in the synthesis of targeted therapeutics. For instance, closely related isomers and precursors are utilized in significant pharmaceutical applications. The isomer 3-Amino-5-fluoro-4-methoxybenzoic acid serves as a key intermediate in the development of selective serotonin (B10506) reuptake inhibitors (SSRIs) and other agents targeting the central nervous system. myskinrecipes.com Furthermore, the related compound 5-fluoro-2-methoxybenzoic acid is a precursor in the synthesis of potent inhibitors for Bruton's Tyrosine Kinase (BTK), a crucial target in immunology and oncology. google.com

Given these precedents, 3-Amino-5-fluoro-2-methoxybenzoic acid is academically significant as a designer building block. Its specific arrangement of functional groups is likely intended to impart precise electronic and steric properties to a final drug candidate, potentially enhancing its selectivity, metabolic stability, or binding affinity. Current and future research will likely involve its incorporation into novel heterocyclic systems and other complex scaffolds aimed at discovering new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-fluoro-2-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3H,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZETUEBGPEOOIMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1N)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Amino 5 Fluoro 2 Methoxybenzoic Acid

Strategies for De Novo Synthesis of 3-Amino-5-fluoro-2-methoxybenzoic Acid

The creation of the 3-amino-5-fluoro-2-methoxybenzoic acid core structure can be approached through several synthetic avenues, including both linear and convergent strategies. These routes often involve the careful introduction of substituents onto a pre-existing benzene (B151609) ring, leveraging the directing effects of the functional groups to achieve the desired substitution pattern.

Multistep Convergent and Linear Synthetic Routes to the Core Structure

A plausible linear synthetic approach to 3-amino-5-fluoro-2-methoxybenzoic acid can be conceptualized starting from a readily available precursor such as 2-methoxybenzoic acid. A key challenge in this approach is the regioselective introduction of the amino and fluoro groups at the C3 and C5 positions, respectively.

One potential multistep sequence involves an initial nitration of a suitably substituted 2-methoxybenzoic acid derivative. For instance, the nitration of 5-fluoro-2-methoxybenzoic acid would be expected to yield a nitro-substituted intermediate. Subsequent reduction of the nitro group to an amine would then furnish the desired 3-amino-5-fluoro-2-methoxybenzoic acid. The synthesis of related compounds, such as 2-amino-5-fluorobenzoic acid, has been achieved through a multi-step process starting from 4-fluoroaniline, which is condensed with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride, followed by cyclization and oxidative cleavage. nih.gov This highlights a potential alternative strategy for constructing the aminofluorobenzoid scaffold.

A convergent strategy might involve the coupling of two smaller, functionalized fragments. However, for a relatively small molecule like 3-amino-5-fluoro-2-methoxybenzoic acid, linear syntheses are often more practical and are more commonly explored in the literature for analogous compounds.

Regioselective Synthesis Approaches and Directed Ortho Metalation Variants

Directed ortho metalation (DoM) stands out as a powerful strategy for the regioselective functionalization of aromatic rings. nih.govbohrium.comorganic-chemistry.org This technique utilizes a directing group to guide the deprotonation of an adjacent ortho position by a strong base, typically an organolithium reagent. The resulting aryl anion can then be quenched with an electrophile to introduce a new substituent.

In the context of synthesizing 3-amino-5-fluoro-2-methoxybenzoic acid, the methoxy (B1213986) and carboxylic acid groups of a 2-methoxybenzoic acid precursor can both act as directing groups. Research has shown that by carefully selecting the organolithium reagent and reaction conditions, it is possible to control the site of metalation. For example, treatment of unprotected 2-methoxybenzoic acid with s-BuLi/TMEDA at low temperatures leads to deprotonation exclusively at the C6 position, ortho to the carboxylate. nih.govbohrium.com Conversely, a reversal of regioselectivity can be achieved with other base systems. nih.govbohrium.com

To achieve substitution at the C3 position, a blocking group strategy could be employed. Alternatively, starting with a precursor that already contains a substituent at the C5 position, such as a fluorine atom, would direct the metalation to the C6 or C3 positions. The interplay of the directing effects of the methoxy, fluoro, and a precursor to the amino group would need to be carefully considered to achieve the desired regioselectivity.

Functional Group Interconversions and Derivatization of 3-Amino-5-fluoro-2-methoxybenzoic Acid

Once the core structure of 3-amino-5-fluoro-2-methoxybenzoic acid is obtained, its functional groups—the carboxylic acid and the aromatic amine—can be further modified to generate a diverse range of derivatives with potentially interesting biological or chemical properties.

Chemical Modifications of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for a variety of chemical transformations. Standard esterification procedures can be employed to convert the carboxylic acid into its corresponding esters. For instance, the esterification of fluorinated aromatic carboxylic acids with methanol (B129727) has been achieved using heterogeneous catalysts. rsc.org

Furthermore, the carboxylic acid can be activated for amide bond formation. A common method involves converting the carboxylic acid to an acid chloride using reagents such as thionyl chloride or oxalyl chloride. tandfonline.com This activated intermediate can then be reacted with a wide range of amines to form the corresponding amides. This approach has been described for the closely related 5-fluoro-2-methoxybenzoic acid, which was converted to its acid chloride and subsequently coupled with an amine. tandfonline.com

| Starting Material | Reagent(s) | Product Type | Reference |

| 3-Amino-5-fluoro-2-methoxybenzoic acid | Alcohol, Acid Catalyst | Ester | rsc.org |

| 3-Amino-5-fluoro-2-methoxybenzoic acid | Thionyl Chloride or Oxalyl Chloride, then Amine | Amide | tandfonline.com |

Transformations Involving the Aromatic Amino Group

The aromatic amino group of 3-amino-5-fluoro-2-methoxybenzoic acid can undergo a variety of chemical transformations, allowing for the introduction of diverse functionalities.

N-Acylation: The amino group can be readily acylated to form amides. This can be achieved using various acylating agents such as acid chlorides or anhydrides under basic conditions. libretexts.org For example, N-acetylation of aminobenzoic acids has been reported. nih.govnih.govtandfonline.com This transformation can be useful for protecting the amino group or for introducing specific acyl moieties to modulate the compound's properties.

Sandmeyer Reaction: The Sandmeyer reaction provides a powerful method to replace the amino group with a variety of other substituents via a diazonium salt intermediate. wikipedia.org The aromatic amine is first treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid) to form the corresponding diazonium salt. This salt can then be treated with a copper(I) salt (e.g., CuCl, CuBr, CuCN) to introduce a chloro, bromo, or cyano group, respectively. nih.govwikipedia.org This reaction offers a versatile route to a wide range of derivatives that would be difficult to access through direct substitution reactions.

| Reaction Type | Reagents | Product Functional Group | Reference |

| N-Acylation | Acid Chloride or Anhydride | Amide | libretexts.orggoogle.com |

| Sandmeyer Reaction | 1. NaNO₂, H⁺ 2. CuX (X = Cl, Br, CN) | Halide, Nitrile | nih.govwikipedia.org |

Mechanistic Investigations of Reactions Involving 3-Amino-5-fluoro-2-methoxybenzoic Acid and its Analogues

Elucidation of Directed Ortho Metalation Mechanisms

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic compounds. The mechanism involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate can then react with various electrophiles. wikipedia.org

In the context of 3-amino-5-fluoro-2-methoxybenzoic acid, several functional groups can act as DMGs: the carboxylic acid (after deprotonation to a carboxylate), the methoxy group, and the amino group (or a protected form thereof). The carboxylate group is a powerful DMG. nih.govorganic-chemistry.org The methoxy and amino groups are also effective DMGs. wikipedia.org The regiochemical outcome of a DoM reaction on this molecule would depend on the relative directing ability of these groups and the reaction conditions.

The generally accepted mechanism for DoM involves the formation of a pre-lithiation complex between the organolithium reagent and the heteroatom of the DMG. This complexation increases the acidity of the ortho-protons, facilitating their abstraction by the base. uoc.grnih.gov This is often referred to as the Complex Induced Proximity Effect (CIPE). nih.gov

For 3-amino-5-fluoro-2-methoxybenzoic acid, the organolithium reagent would first deprotonate the carboxylic acid. The resulting lithium carboxylate would then direct the lithiation to the C6 position. The methoxy group would also direct to the C1 (already substituted) and C3 (already substituted) positions. The amino group would direct to the C2 (already substituted) and C4 positions. Therefore, with a suitable organolithium base, selective lithiation at the C6 position, directed by the carboxylate, is the most probable outcome. Subsequent reaction with an electrophile (E+) would yield a 6-substituted product.

A competing mechanism, termed kinetically enhanced metalation, has also been proposed, suggesting that directing and activating effects are transition-state phenomena. uoc.gr However, the CIPE model is widely used to predict the outcome of DoM reactions.

Analysis of Nucleophilic Aromatic Substitution (SNAr) Pathways

The mechanism of nucleophilic aromatic substitution (SNAr) is a two-step process involving the addition of a nucleophile to the aromatic ring followed by the elimination of a leaving group. wikipedia.orgpressbooks.pub This pathway is distinct from SN1 and SN2 reactions. byjus.com For an SNAr reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups (EWGs) located ortho or para to the leaving group. wikipedia.org

In 3-amino-5-fluoro-2-methoxybenzoic acid, the fluorine atom is a potential leaving group. The SNAr mechanism would proceed as follows:

Nucleophilic Attack: A nucleophile (Nu-) attacks the carbon atom bearing the fluorine atom (C5). This leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and is stabilized by any EWGs present. pressbooks.pub

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride (B91410) ion, which is a good leaving group in SNAr reactions.

Palladium-Catalyzed Coupling Reactions and Their Mechanisms

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org Common examples include the Suzuki, Heck, and Negishi reactions. nobelprize.org For 3-amino-5-fluoro-2-methoxybenzoic acid to participate in these reactions, it would typically first need to be converted into a suitable substrate, such as an aryl halide or triflate. For instance, the amino group could be transformed into a halide via a Sandmeyer reaction.

The general catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, involves three key steps: nobelprize.orglibretexts.org

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (or triflate), forming a Pd(II) intermediate.

Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in the Suzuki reaction) is transferred to the palladium center, displacing the halide or triflate. This step typically requires the presence of a base.

Reductive Elimination: The two organic fragments on the palladium center couple, and the desired product is eliminated, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Amide Coupling Reaction Mechanisms

Amide bond formation is a crucial reaction in organic and medicinal chemistry. The carboxylic acid of 3-amino-5-fluoro-2-methoxybenzoic acid can be coupled with an amine to form an amide. This reaction typically requires the activation of the carboxylic acid, which is achieved using a coupling reagent. bachem.comiris-biotech.de

The general mechanism involves the conversion of the carboxylic acid into a more reactive species that is susceptible to nucleophilic attack by the amine. Common classes of coupling reagents and their mechanisms include:

Carbodiimides (e.g., DCC, EDC): Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to form the amide bond and a urea (B33335) byproduct. To suppress side reactions and racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used. HOBt reacts with the O-acylisourea to form an active ester, which is less prone to side reactions and reacts cleanly with the amine. bachem.comwikipedia.org

Phosphonium and Aminium/Uronium Salts (e.g., BOP, HBTU, HATU): Reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP), O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) are highly efficient coupling reagents. They react with the carboxylic acid in the presence of a non-nucleophilic base (like diisopropylethylamine, DIPEA) to form an activated ester (e.g., an OBt or OAt ester). This activated species readily reacts with the amine to yield the desired amide. uni-kiel.de

The choice of coupling reagent and reaction conditions depends on the specific substrates and the desired purity of the product.

Acid-Catalyzed and Base-Catalyzed Hydrolysis Mechanisms

The functional groups of 3-amino-5-fluoro-2-methoxybenzoic acid and its derivatives can undergo hydrolysis under acidic or basic conditions.

Acid-Catalyzed Hydrolysis:

The methoxy group of 3-amino-5-fluoro-2-methoxybenzoic acid can be hydrolyzed to a hydroxyl group under acidic conditions. The mechanism for the acid-catalyzed hydrolysis of an ether involves: libretexts.orgyoutube.com

Protonation: The oxygen atom of the methoxy group is protonated by the acid catalyst (e.g., H3O+), making it a better leaving group (methanol).

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbon atom attached to the protonated methoxy group.

Deprotonation: A final deprotonation step yields the phenol (B47542) and regenerates the acid catalyst.

If the carboxylic acid is converted to an amide, the amide can also be hydrolyzed under acidic conditions. The mechanism involves: youtube.comchemistrysteps.com

Protonation: The carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A water molecule attacks the carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer and Elimination: Proton transfers lead to the formation of a good leaving group (an amine, which is protonated to an ammonium (B1175870) ion under acidic conditions). The leaving group is expelled, and the carbonyl group is reformed.

Deprotonation: Deprotonation of the resulting protonated carboxylic acid gives the final product.

Base-Catalyzed Hydrolysis:

While ethers are generally stable to bases, an amide derivative of 3-amino-5-fluoro-2-methoxybenzoic acid can be hydrolyzed under basic conditions. The mechanism for base-catalyzed amide hydrolysis is: youtube.comchemistrysteps.com

Green Chemistry Approaches in the Synthesis of 3-Amino-5-fluoro-2-methoxybenzoic Acid and its Derivatives

The growing emphasis on sustainable chemical manufacturing has spurred research into green chemistry approaches for synthesizing complex molecules like 3-Amino-5-fluoro-2-methoxybenzoic acid. These methodologies aim to reduce the environmental impact of chemical processes by utilizing renewable resources, employing safer solvents, and developing more efficient, less hazardous synthetic routes. While specific green synthesis protocols for 3-Amino-5-fluoro-2-methoxybenzoic acid are not extensively documented in dedicated studies, the principles of green chemistry can be applied through biosynthetic pathways for core intermediates, the use of environmentally benign solvents, and advanced catalytic strategies.

One of the most promising green chemistry avenues is the biosynthesis of the aminobenzoic acid backbone. mdpi.comresearchgate.netrepec.org Traditional chemical syntheses often rely on petroleum-derived precursors and involve harsh reaction conditions with toxic reagents. mdpi.com In contrast, biosynthesis utilizes microorganisms to convert simple, renewable feedstocks like glucose into complex aromatic compounds. mdpi.com The shikimate pathway, a central metabolic route in bacteria, fungi, and plants, is responsible for the production of aromatic amino acids and other related molecules, including aminobenzoic acids. mdpi.com Researchers are exploring the engineering of microorganisms to optimize the production of ortho-, meta-, and para-aminobenzoic acid, which could serve as foundational precursors for more complex derivatives. researchgate.netrepec.org This bio-based approach significantly reduces the reliance on fossil fuels and minimizes the generation of hazardous waste. mdpi.com

Another key aspect of green chemistry is the replacement of conventional volatile organic compounds (VOCs) with safer, more sustainable solvents. Deep eutectic solvents (DESs) have emerged as a viable alternative for amine synthesis. mdpi.com DESs are mixtures of compounds that form a eutectic with a melting point lower than the individual components. They are often biodegradable, have low volatility, and can be derived from natural products. jsynthchem.com Their application in reactions such as amination can lead to cleaner processes and easier product isolation. mdpi.com Similarly, water is being investigated as an eco-friendly solvent for certain synthetic steps, potentially combined with techniques like sonication to enhance reaction rates and efficiency. digitellinc.com

The development of novel catalytic systems is also central to green synthetic methodologies. Transition-metal-catalyzed C-H bond activation, for instance, offers a more direct and atom-economical way to introduce functional groups, including amines, onto an aromatic ring. beilstein-journals.orgnih.gov This avoids the need for pre-functionalized substrates and reduces the number of synthetic steps. In the context of fluorinated molecules, enzymatic and biocatalytic methods are gaining traction. nih.gov While direct enzymatic fluorination is a complex challenge, microorganisms have been shown to perform transformations on fluorinated benzoic acids. tandfonline.com For example, certain strains of Streptomyces can convert fluorinated benzoic acids into the corresponding benzamides, showcasing the potential for biocatalytic amidation. tandfonline.com Furthermore, hydrolase enzymes can be used for the kinetic resolution of fluorinated arylcarboxylic acids, offering a green route to enantiomerically pure derivatives. mdpi.comresearchgate.net

These green chemistry principles—biosynthesis of precursors, use of benign solvents, and advanced catalysis—provide a framework for developing a more sustainable synthesis of 3-Amino-5-fluoro-2-methoxybenzoic acid. A hypothetical comparison between a traditional and a green synthetic approach is outlined in the table below, illustrating the potential improvements in environmental performance.

| Parameter | Traditional Synthetic Approach | Potential Green Chemistry Approach |

|---|---|---|

| Starting Materials | Petroleum-derived precursors (e.g., benzene, toluene) | Renewable feedstocks (e.g., glucose) for biosynthetic precursor production mdpi.com |

| Solvents | Volatile organic compounds (VOCs) (e.g., dichloromethane, tetrahydrofuran) | Water, deep eutectic solvents (DESs), or other green solvents mdpi.comdigitellinc.com |

| Key Transformations | Multi-step synthesis involving nitration, reduction, and halogenation with stoichiometric reagents | Biosynthesis of aminobenzoic acid core, enzymatic amination, or catalytic C-H activation mdpi.combeilstein-journals.orgtandfonline.com |

| Catalysis | Often relies on stoichiometric reagents or heavy metal catalysts with potential for leaching | Biocatalysis (whole-cell or isolated enzymes), recyclable heterogeneous catalysts nih.govtandfonline.com |

| Byproducts and Waste | Generation of significant amounts of hazardous waste and inorganic salts | Reduced waste generation, biodegradable byproducts, and potential for solvent recycling |

| Reaction Conditions | Often requires high temperatures, high pressures, and/or harsh acidic/basic conditions | Mild reaction conditions (ambient temperature and pressure) for enzymatic steps nih.gov |

Advanced Characterization and Structural Elucidation of 3 Amino 5 Fluoro 2 Methoxybenzoic Acid and Its Derivatives

Spectroscopic Analysis for Structural Confirmation and Vibrational Properties

Spectroscopy is a cornerstone in the elucidation of the molecular structure of 3-Amino-5-fluoro-2-methoxybenzoic acid, providing insights into its atomic connectivity, functional groups, and electronic nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for mapping the proton (¹H) and carbon (¹³C) environments within a molecule. Although specific, experimentally-derived NMR data for 3-Amino-5-fluoro-2-methoxybenzoic acid is not widely published, its spectral characteristics can be reliably predicted based on the analysis of structurally similar compounds.

For ¹H NMR, the spectrum is expected to show distinct signals for each non-equivalent proton. The carboxylic acid proton (-COOH) would appear as a broad singlet far downfield, typically above 11 ppm, due to its acidic nature. The two aromatic protons would appear in the aromatic region (approximately 6.5-8.0 ppm), showing splitting patterns dictated by coupling to each other and to the fluorine atom. The methoxy (B1213986) (-OCH₃) protons would present as a sharp singlet, typically around 3.7–3.9 ppm. askfilo.com The amino (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be variable.

In ¹³C NMR spectroscopy, each unique carbon atom gives a distinct signal. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 165–175 ppm. askfilo.com The aromatic carbons would resonate between approximately 110 and 160 ppm, with their specific shifts influenced by the attached substituents (-NH₂, -F, -OCH₃, -COOH). The carbon atom bonded to the highly electronegative fluorine would exhibit a large one-bond coupling constant (¹JCF). blogspot.com The methoxy carbon provides a signal in the upfield region, typically around 55–60 ppm. wisc.edu

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| -COOH | > 11.0 (broad s) | ~168 | Chemical shift is solvent-dependent and may exchange. |

| Aromatic C-H (H4) | ~7.0-7.4 | - | Expected to be a doublet of doublets due to coupling with H6 and ¹⁹F. |

| Aromatic C-H (H6) | ~6.8-7.2 | - | Expected to be a doublet of doublets due to coupling with H4 and ¹⁹F. |

| -OCH₃ | ~3.8 (s) | ~56 | Sharp singlet integrating to 3 protons. |

| -NH₂ | Variable (broad s) | - | Chemical shift and appearance depend on solvent and concentration. |

| Aromatic C-COOH | - | ~125-130 | Quaternary carbon. |

| Aromatic C-OCH₃ | - | ~150-155 | Deshielded by oxygen. |

| Aromatic C-NH₂ | - | ~145-150 | Deshielded by nitrogen. |

| Aromatic C-F | - | ~158-162 (d, ¹JCF ≈ 245 Hz) | Large C-F coupling is characteristic. |

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Modes

Vibrational spectroscopy techniques, including FTIR and Raman, are used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

The FTIR spectrum of 3-Amino-5-fluoro-2-methoxybenzoic acid would display several key absorption bands. A very broad peak from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. spectroscopyonline.com The N-H stretching of the primary aromatic amine typically appears as two distinct bands in the 3300-3500 cm⁻¹ region. libretexts.orgorgchemboulder.com A strong, sharp absorption corresponding to the C=O (carbonyl) stretch of the carboxylic acid is expected between 1680 and 1710 cm⁻¹, with the exact position influenced by conjugation and hydrogen bonding. spectroscopyonline.com Aromatic C-H stretches appear just above 3000 cm⁻¹, while C-O stretching from the ether and carboxylic acid groups would be visible in the 1200-1300 cm⁻¹ range. askfilo.com The C-N stretch of the aromatic amine is found around 1335-1250 cm⁻¹. orgchemboulder.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| -NH₂ (Amine) | N-H Stretch | 3300 - 3500 (two bands) | Medium |

| -COOH (Carboxylic Acid) | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak |

| -COOH (Carboxylic Acid) | C=O Stretch | 1680 - 1710 | Strong, Sharp |

| Aromatic C=C | C=C Stretch | 1400 - 1600 | Medium |

| -NH₂ (Amine) | N-H Bend | 1580 - 1650 | Medium |

| -OCH₃ / -COOH | C-O Stretch | 1200 - 1320 | Strong |

| Aromatic C-N | C-N Stretch | 1250 - 1335 | Strong |

| Aromatic C-F | C-F Stretch | 1100 - 1250 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Substituted benzoic acids typically exhibit two main absorption bands, known as the B-band (around 230 nm) and the C-band (around 280 nm), which arise from π→π* transitions within the benzene (B151609) ring. researchgate.net The positions and intensities of these bands are sensitive to the nature of the substituents.

For 3-Amino-5-fluoro-2-methoxybenzoic acid, the presence of electron-donating groups like the amino (-NH₂) and methoxy (-OCH₃) groups is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima compared to unsubstituted benzoic acid. ijermt.org This is due to the extension of the conjugated π-system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the exact molecular mass and to gain structural information from the fragmentation patterns of a compound. The molecular formula for 3-Amino-5-fluoro-2-methoxybenzoic acid is C₈H₈FNO₃, corresponding to a monoisotopic mass of approximately 185.0488 Da.

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺˙) would be observed at m/z 185. A prominent fragmentation pathway for benzoic acids is the loss of a water molecule ([M-H₂O]⁺˙) and the subsequent loss of carbon monoxide ([M-H₂O-CO]⁺˙). fu-berlin.de Other expected fragments could arise from the loss of the methoxy group ([M-OCH₃]⁺) or the entire carboxylic acid group ([M-COOH]⁺).

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M]⁺˙ | C₈H₈FNO₃⁺˙ | 185 | Molecular Ion |

| [M-H₂O]⁺˙ | C₈H₆FNO₂⁺˙ | 167 | Loss of water |

| [M-OCH₃]⁺ | C₇H₅FNO₂⁺ | 154 | Loss of methoxy radical |

| [M-COOH]⁺ | C₇H₆FN⁺ | 123 | Loss of carboxyl radical |

| [M-H₂O-CO]⁺˙ | C₇H₆FN⁺˙ | 139 | Loss of water and carbon monoxide |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While a specific crystal structure for 3-Amino-5-fluoro-2-methoxybenzoic acid is not available in the public domain, the solid-state architecture of aminobenzoic acids is well-documented.

A key structural feature of carboxylic acids in the solid state is the formation of centrosymmetric hydrogen-bonded dimers. nih.gov In this motif, two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxylic acid groups. nih.govrsc.org This robust interaction is a primary driver of the crystal packing. Additionally, the amino group can act as a hydrogen bond donor, and the fluorine and methoxy oxygen atoms can act as acceptors, leading to a complex network of intermolecular interactions that stabilize the crystal lattice. The planarity of the benzene ring is expected, although slight deviations of the substituent groups from this plane can occur due to packing forces.

Chromatographic and Other High-Resolution Analytical Methods for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the foremost technique for assessing the purity of 3-Amino-5-fluoro-2-methoxybenzoic acid and for its quantitative analysis. Given the polar nature of the molecule, arising from the carboxylic acid and amino groups, a reversed-phase HPLC (RP-HPLC) method is typically employed.

A standard RP-HPLC setup would utilize a non-polar stationary phase, such as a C18 column, and a polar mobile phase. researchgate.net The mobile phase would likely consist of a gradient mixture of an aqueous buffer (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to control pH and improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727). hplc.eu Detection is commonly achieved using a UV-Vis detector set to a wavelength where the compound strongly absorbs, as determined by its UV-Vis spectrum. This method allows for the separation of the target compound from starting materials, by-products, and other impurities, enabling precise purity determination (e.g., >98%) and accurate quantification.

Applications and Role of 3 Amino 5 Fluoro 2 Methoxybenzoic Acid As a Versatile Chemical Intermediate and Molecular Scaffold

Utilization in the Synthesis of Advanced Organic Intermediates and Complex Molecules

The strategic placement of reactive sites on the benzene (B151609) ring allows for sequential and regioselective modifications, enabling the construction of elaborate molecules. The interplay between the electron-donating amino and methoxy (B1213986) groups and the electron-withdrawing fluoro and carboxyl groups defines its reactivity and utility as a molecular scaffold.

While not a heterocycle itself, 3-amino-5-fluoro-2-methoxybenzoic acid is a pivotal starting material for synthesizing complex structures that incorporate heterocyclic rings. The amino and carboxylic acid groups are primary handles for annulation and condensation reactions. For instance, the carboxylic acid can be activated and coupled with other molecules, while the amino group can serve as a nucleophile to form nitrogen-containing rings. In one documented synthetic pathway, the compound is used to prepare a fluorobenzene (B45895) intermediate which is then condensed with a separate heterocyclic entity to yield a final complex molecule. This demonstrates its role as a foundational component, providing a substituted phenyl ring that is later integrated into a larger, biologically active heterocyclic system. The presence of the fluorine and methoxy substituents on this phenyl ring is often crucial for modulating the final compound's pharmacological profile.

The distinct reactivity of each functional group on 3-amino-5-fluoro-2-methoxybenzoic acid allows it to act as a versatile building block for multifunctional molecules.

The amino group serves as a key nucleophile or can be transformed into various other functionalities, such as amides or diazonium salts, for further elaboration.

The carboxylic acid group provides a site for forming amide bonds, esters, or other acid derivatives, enabling linkage to other molecular fragments.

The fluorine atom is a critical substituent used to enhance metabolic stability, improve binding affinity to biological targets, and alter the acidity of adjacent functional groups.

The methoxy group can influence the electronic properties and conformation of the molecule and can potentially be demethylated to reveal a hydroxyl group for further functionalization.

This inherent multifunctionality makes the compound a valuable starting point for creating diverse chemical libraries and complex lead compounds in drug discovery programs.

Design and Synthesis of Biologically Active Analogues and Potential Modulators

The structural framework of 3-amino-5-fluoro-2-methoxybenzoic acid is frequently identified in the structure of potent modulators of biological systems, particularly as enzyme inhibitors. Its substituted phenyl ring is a common motif in pharmacophores designed to interact with specific protein targets.

This compound has been successfully employed as a key intermediate in the synthesis of inhibitors for Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family involved in immune signaling pathways. Overactive TYK2 signaling is associated with various autoimmune diseases. In the synthesis of novel TYK2 inhibitors, 3-amino-5-fluoro-2-methoxybenzoic acid is used to construct the substituted phenylamide portion of the final molecule, which is critical for its interaction with the target enzyme.

While its application in developing inhibitors for Bruton's tyrosine kinase (BTK) and Sphingosine-1-phosphate receptor 5 (S1P5) is less specifically documented in available literature, its nature as a versatile, fluorinated amino-aromatic acid makes it a suitable candidate for the synthesis of kinase inhibitors and other modulators that often feature such structural motifs.

| Target Enzyme | Therapeutic Area | Role of 3-Amino-5-fluoro-2-methoxybenzoic acid |

| TYK2 | Autoimmune Diseases | Precursor for the substituted phenylamide scaffold of the inhibitor. |

Derivatives synthesized from 3-amino-5-fluoro-2-methoxybenzoic acid have been subjected to in vitro studies to probe their interactions with biological targets. For example, TYK2 inhibitors derived from this precursor have been evaluated in biochemical and cellular assays to determine their potency and mechanism of action. Molecular docking studies performed on these inhibitors show that the carboxamide group, derived from the benzoic acid moiety, can form crucial hydrogen-bonding interactions with key amino acid residues (such as Arg738) in the TYK2 pseudokinase (JH2) domain. These in vitro investigations are essential for understanding the structure-activity relationships (SAR) and for optimizing the design of more potent and selective inhibitors.

The inclusion of fluorine in pharmaceutical agents is a widely used strategy in medicinal chemistry to enhance drug-like properties. Fluorine's high electronegativity and small size can lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism, increased binding affinity through favorable electrostatic interactions, and altered pKa values of nearby functional groups. 3-Amino-5-fluoro-2-methoxybenzoic acid serves as a readily available, fluorinated starting material, providing a direct route to introduce a fluorine atom into a specific position on an aromatic ring. This strategic placement is often key to the enhanced biological activity of the final compound.

Role in Medicinal Chemistry Research and Target Identification (excluding human clinical data)

3-Amino-5-fluoro-2-methoxybenzoic acid serves as a crucial building block in medicinal chemistry, primarily functioning as a molecular scaffold for the synthesis of novel bioactive compounds. Its unique substitution pattern, featuring an amine, a fluorine atom, and a methoxy group on a benzoic acid core, provides a versatile platform for generating structurally diverse molecules with the potential to interact with specific biological targets. The strategic placement of these functional groups allows for the introduction of various pharmacophoric elements, influencing the potency, selectivity, and pharmacokinetic properties of the resulting derivatives.

A significant application of this compound is in the development of kinase inhibitors, a class of drugs that target protein kinases, which play a pivotal role in cellular signaling pathways. Dysregulation of kinase activity is implicated in numerous diseases, including cancer and autoimmune disorders, making them important therapeutic targets.

One prominent example of the utility of 3-amino-5-fluoro-2-methoxybenzoic acid is in the synthesis of novel inhibitors for Tyrosine Kinase 2 (TYK2). nih.gov TYK2 is a member of the Janus kinase (JAK) family and is involved in immune signaling pathways. Consequently, inhibitors of TYK2 are being investigated for the treatment of autoimmune diseases. nih.gov

In a research endeavor to develop new TYK2 inhibitors, 3-amino-5-fluoro-2-methoxybenzoic acid was employed as a key intermediate in the synthesis of a series of N-(Methyl-d3)pyridazine-3-carboxamide derivatives. nih.gov The synthesis involved the coupling of 3-amino-5-fluoro-2-methoxybenzoic acid with a suitable reaction partner to construct the core of the target compounds. nih.gov The resulting molecules were then evaluated for their ability to bind to the TYK2 pseudokinase (JH2) domain and inhibit its activity. nih.gov

The research findings demonstrated that the derivatives synthesized using the 3-amino-5-fluoro-2-methoxybenzoic acid scaffold exhibited significant binding affinities and inhibitory activities against TYK2. The table below summarizes the biological data for some of the key compounds from this study.

| Compound | Target | Assay Type | Result (IC₅₀) |

| Deucravacitinib | TYK2 | STAT3 Phosphorylation Inhibition | 3.2 nM |

| Compound 10 | TYK2 | STAT3 Phosphorylation Inhibition | Superior to Deucravacitinib |

| Compound 11 | TYK2 | STAT3 Phosphorylation Inhibition | Superior to Deucravacitinib |

Data sourced from a study on novel TYK2 inhibitors. nih.gov

The study highlighted that the introduction of hydrophobic aliphatic groups on the terminal amide of the molecules derived from the 3-amino-5-fluoro-2-methoxybenzoic acid scaffold led to compounds with significantly improved affinities. nih.gov Specifically, compounds 10 and 11, which incorporated tertiary amines with hydrophobic aliphatic substituents, demonstrated superior binding affinities and inhibition activities compared to the known TYK2 inhibitor, deucravacitinib. nih.gov This suggests that the scaffold provided by 3-amino-5-fluoro-2-methoxybenzoic acid is amenable to structural modifications that can enhance the interaction with the target protein. The researchers postulated that the hydrophobic substituents on these compounds interact favorably with residues in a hydrophobic pocket of the TYK2 protein, thereby increasing their binding affinity. nih.gov

This example illustrates the critical role of 3-amino-5-fluoro-2-methoxybenzoic acid as a versatile intermediate in medicinal chemistry. Its structural features enable the systematic exploration of chemical space around a core scaffold, facilitating the identification of potent and selective modulators of important biological targets like TYK2. The ability to readily synthesize a library of derivatives from this starting material is instrumental in establishing structure-activity relationships (SAR) and optimizing lead compounds in the drug discovery process.

Future Research Directions and Emerging Academic Trends

Development of Innovative and Sustainable Synthetic Strategies for 3-Amino-5-fluoro-2-methoxybenzoic Acid Production

The production of 3-Amino-5-fluoro-2-methoxybenzoic acid and similar substituted amino acids currently relies on multi-step chemical synthesis. A significant trend in organic chemistry is the development of more efficient and environmentally benign production methods. Future research is geared towards optimizing existing synthetic routes and discovering novel pathways that increase yield, reduce waste, and utilize less hazardous materials. nih.gov

Key areas of innovation include:

Catalysis: Exploring novel catalysts to improve reaction efficiency and selectivity, potentially reducing the number of synthetic steps and the formation of by-products.

Flow Chemistry: Implementing continuous flow manufacturing processes, which can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch processing.

Biocatalysis: Investigating the use of enzymes to perform specific chemical transformations, a strategy that can lead to highly selective reactions under mild conditions, thereby reducing energy consumption and environmental impact. nih.gov While the production of complex synthetic amino acids is challenging, principles from the fermentation-based production of simpler amino acids, such as using sustainable carbon sources, could inspire new hybrid chemo-enzymatic strategies. nih.gov

Exploration of Novel Biological Targets and Mechanistic Insights for its Derivatives

Derivatives of 3-Amino-5-fluoro-2-methoxybenzoic acid are of significant interest in drug discovery. A notable application is in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors, which are crucial in treating certain cancers and autoimmune diseases. google.com Future research will undoubtedly continue to explore new therapeutic applications by identifying novel biological targets.

Emerging research directions include:

Target Identification: High-throughput screening of libraries containing derivatives against a wide array of biological targets (e.g., kinases, G-protein coupled receptors, enzymes) to uncover new therapeutic potential. For instance, derivatives of the related 3-sulfonamido benzoic acid have been identified as P2Y14 receptor antagonists, showing promise for treating inflammatory conditions like acute lung injury. nih.gov

Mechanism of Action Studies: Once a derivative shows activity against a target, detailed mechanistic studies are required. This involves understanding how the molecule binds to its target at an atomic level and how this interaction translates into a biological effect.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of lead compounds derived from 3-Amino-5-fluoro-2-methoxybenzoic acid to understand which parts of the molecule are essential for biological activity. This knowledge is critical for designing more potent and selective drug candidates. Research on other complex heterocyclic derivatives has shown that even small modifications can significantly enhance anti-proliferative activity against cancer cell lines. mdpi.com

| Biological Target | Derivative Class Example | Potential Therapeutic Application |

| Bruton's Tyrosine Kinase (BTK) | (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide | B-cell malignancies, Autoimmune diseases google.com |

| P2Y14 Receptor (P2Y14R) | 3-Sulfonamido benzoic acid derivatives | Acute Lung Injury (ALI), Inflammatory diseases nih.gov |

| Phosphoinositide-specific phospholipase C (PI-PLC) | Thieno[2-3-b]pyridine derivatives | Cancer (e.g., breast, colon) mdpi.com |

Integration of Artificial Intelligence and Machine Learning in the Design and Synthesis of 3-Amino-5-fluoro-2-methoxybenzoic Acid Analogues

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. rsc.org These computational tools can dramatically accelerate the design-build-test-learn cycle for developing new analogues of 3-Amino-5-fluoro-2-methoxybenzoic acid.

Key applications of AI/ML in this field include:

De Novo Drug Design: Using generative models to design novel molecules with desired properties, such as high affinity for a specific biological target and favorable pharmacokinetic profiles. nih.gov

Predictive Modeling: Training ML models on large datasets to predict the biological activity, toxicity, and other properties of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov

Synthetic Route Prediction: Employing AI to devise the most efficient and cost-effective synthetic pathways for novel analogues, which can save significant time and resources in the laboratory.

Enzyme Engineering: Utilizing machine learning to guide the engineering of enzymes for biocatalytic steps in the synthesis process, enhancing their efficiency and stability. nih.gov

| AI/ML Technique | Application in Analogue Development | Potential Outcome |

| Generative Adversarial Networks (GANs) | Designing novel molecular structures with desired properties. | Identification of new drug candidates with improved efficacy. |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of virtual compounds based on their structure. | Prioritization of synthetic targets, reducing wasted effort. nih.gov |

| Retrosynthesis Prediction Algorithms | Proposing optimal and novel synthetic routes to target molecules. | More efficient, sustainable, and cost-effective chemical synthesis. |

| Deep Learning (e.g., CNNs) | Predicting protein structures and functional sites for target identification. | More accurate drug design and manipulation of protein activities. nih.gov |

Advancement in Analytical and Spectroscopic Techniques for Enhanced Characterization

The precise characterization of 3-Amino-5-fluoro-2-methoxybenzoic acid and its derivatives is fundamental to ensuring their quality and understanding their behavior. Ongoing advancements in analytical and spectroscopic techniques are enabling more detailed and rapid analysis.

Future trends in this area involve:

Higher Resolution Mass Spectrometry (MS): Techniques like Orbitrap MS allow for highly accurate mass measurements, facilitating unambiguous molecular formula determination and the identification of impurities.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: The development of higher field magnets and new NMR pulse sequences provides greater sensitivity and resolution, enabling more detailed structural elucidation, even for complex molecules and mixtures.

Hyphenated Techniques: The coupling of separation techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with advanced detectors (e.g., MS, NMR) provides comprehensive qualitative and quantitative information from a single analysis. bldpharm.com

Solid-State Characterization: Techniques such as X-ray crystallography are essential for determining the three-dimensional structure of molecules, which is crucial for understanding biological activity and for drug formulation. amanote.com

| Analytical Technique | Information Provided | Future Advancement Trend |

| Mass Spectrometry (MS) | Molecular weight, molecular formula, fragmentation patterns. | Increased mass accuracy and resolution for complex mixture analysis. |

| Nuclear Magnetic Resonance (NMR) | Detailed atomic-level structural information (connectivity, stereochemistry). | Higher field strengths and cryogenic probes for enhanced sensitivity. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification, separation of mixtures. | Development of new column chemistries for improved separation efficiency. bldpharm.com |

| X-ray Crystallography | Three-dimensional molecular structure in the solid state. | Microcrystal electron diffraction (MicroED) for analyzing smaller crystals. |

Consideration of Environmental Impact and Green Chemistry Principles in Future Research Endeavors

There is a growing emphasis within the chemical and pharmaceutical industries on minimizing environmental impact. amazonaws.com Future research on 3-Amino-5-fluoro-2-methoxybenzoic acid will increasingly incorporate the principles of green chemistry. nih.gov

Key considerations for future research include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives, such as water, supercritical fluids, or ionic liquids. nih.gov

Energy Efficiency: Developing synthetic methods that can be conducted at ambient temperature and pressure to reduce energy consumption.

Design for Degradation: Creating derivatives that, after their intended use, will break down into innocuous products, preventing their persistence in the environment. nih.gov This is a crucial, though challenging, aspect of modern chemical design.

| Green Chemistry Principle | Application in Research and Production |

| Waste Prevention | Optimizing reactions to maximize yield and minimize by-product formation. |

| Safer Solvents & Auxiliaries | Replacing chlorinated solvents with benign alternatives like ethanol, water, or ionic liquids. nih.gov |

| Design for Energy Efficiency | Utilizing catalysis to lower reaction activation energies, allowing for lower process temperatures. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials where feasible, moving away from petrochemical sources. |

| Design for Degradation | Incorporating functional groups into derivatives that facilitate biodegradation after use. nih.gov |

Q & A

Basic Research Questions

Q. What are the key structural features of 3-amino-5-fluoro-2-methoxybenzoic acid, and how do they influence its reactivity?

- Answer: The compound contains a benzoic acid backbone substituted with an amino group (-NH₂) at position 3, a fluorine atom (-F) at position 5, and a methoxy group (-OCH₃) at position 2. The electron-withdrawing fluorine enhances the acidity of the carboxylic acid group (pKa ~2.5–3.0), while the methoxy group acts as an electron donor, stabilizing intermediates in substitution reactions. The amino group facilitates hydrogen bonding and coordination with metal ions, which is critical in biological assays or catalyst design .

- Methodological Note: Use NMR (¹H, ¹³C, ¹⁹F) and IR spectroscopy to confirm substituent positions. Compare experimental data with computational models (e.g., DFT calculations) to validate electronic effects .

Q. What synthetic routes are reported for 3-amino-5-fluoro-2-methoxybenzoic acid?

- Answer: A common approach involves:

Nitration and Fluorination: Start with 3-nitro-5-fluoro-2-methoxybenzoic acid.

Reduction: Reduce the nitro group to an amino group using hydrogen gas with a palladium catalyst or iron powder in acidic conditions .

- Key Challenges: Competing side reactions (e.g., dehalogenation during fluorination) require precise temperature control (40–60°C) and inert atmospheres.

- Table 1: Typical Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 65–75 |

| Fluorination | KF, DMF, 100°C | 50–60 |

| Reduction | H₂/Pd-C, EtOH | 80–90 |

Q. How is the purity of 3-amino-5-fluoro-2-methoxybenzoic acid assessed in research settings?

- Answer: Use HPLC with a C18 column (UV detection at 254 nm) and a mobile phase of acetonitrile/water (70:30 v/v). Purity thresholds for biological studies should exceed 95%. For crystallography, recrystallize from ethanol/water mixtures to achieve >99% purity .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity assays involving this compound?

- Answer: Discrepancies often arise from:

- Assay Conditions: Variations in pH (affects ionization of the carboxylic acid group) or solvent polarity (DMSO vs. aqueous buffers).

- Impurities: Trace metals (e.g., lead) in commercial batches can interfere with enzyme assays .

- Methodological Fixes:

- Standardize assay buffers (e.g., pH 7.4 PBS).

- Pre-treat the compound with chelating agents (e.g., EDTA) to remove metal contaminants .

Q. What strategies optimize regioselectivity in derivatizing the amino group of this compound?

- Answer: To functionalize the amino group without affecting the fluorine or methoxy groups:

Protection: Use tert-butoxycarbonyl (Boc) groups to shield the amino group during subsequent reactions.

Coupling Reactions: Employ EDC/HOBt for amide bond formation under mild conditions (0–5°C).

- Example: Synthesis of a triazine derivative via nucleophilic aromatic substitution (yield: 75–85%) .

Q. How does computational modeling predict the interaction of this compound with biological targets?

- Answer: Molecular docking (e.g., AutoDock Vina) and MD simulations reveal:

- The carboxylic acid group forms salt bridges with lysine residues in enzyme active sites.

- The fluorine atom enhances binding via hydrophobic interactions (e.g., with CYP450 enzymes).

- Table 2: Predicted Binding Affinities

| Target Protein | ΔG (kcal/mol) | Interaction Sites |

|---|---|---|

| COX-2 | -8.2 | Arg120, Tyr355 |

| HDAC6 | -7.5 | Asp101, His462 |

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies (208–220°C)?

- Answer: Variations arise from:

- Polymorphism: Different crystalline forms (e.g., anhydrous vs. hydrate).

- Impurities: Residual solvents (e.g., DMF) lower observed melting points.

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.